molecular formula C19H20N2O3 B14228536 1-Benzyl-6-methyl-3-(4-nitrophenyl)piperidin-2-one CAS No. 823785-95-1

1-Benzyl-6-methyl-3-(4-nitrophenyl)piperidin-2-one

Cat. No.: B14228536
CAS No.: 823785-95-1
M. Wt: 324.4 g/mol
InChI Key: BUNYMPGUNYLHHH-UHFFFAOYSA-N
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Description

1-Benzyl-6-methyl-3-(4-nitrophenyl)piperidin-2-one is a complex organic compound with a piperidinone core structure This compound is characterized by the presence of a benzyl group, a methyl group, and a nitrophenyl group attached to the piperidinone ring

Preparation Methods

The synthesis of 1-Benzyl-6-methyl-3-(4-nitrophenyl)piperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride as the reagent.

    Addition of the Methyl Group: The methyl group can be added through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nitration reaction, using nitric acid and sulfuric acid as reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-Benzyl-6-methyl-3-(4-nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or nitrophenyl groups, using reagents like sodium hydroxide or potassium cyanide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the piperidinone ring, forming smaller fragments.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-6-methyl-3-(4-nitrophenyl)piperidin-2-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-methyl-3-(4-nitrophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-6-methyl-3-(4-nitrophenyl)piperidin-2-one can be compared with other similar compounds, such as:

    1-Benzyl-4-methylpiperidin-3-one: This compound lacks the nitrophenyl group, which may result in different chemical and biological properties.

    1-Benzyl-6-methyl-3-phenylpiperidin-2-one:

    1-Benzyl-3-(4-nitrophenyl)piperidin-2-one: The absence of the methyl group may affect the compound’s stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

823785-95-1

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

1-benzyl-6-methyl-3-(4-nitrophenyl)piperidin-2-one

InChI

InChI=1S/C19H20N2O3/c1-14-7-12-18(16-8-10-17(11-9-16)21(23)24)19(22)20(14)13-15-5-3-2-4-6-15/h2-6,8-11,14,18H,7,12-13H2,1H3

InChI Key

BUNYMPGUNYLHHH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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